Spectroscopic Properties of Benzo[k]fluoranthene-7,12-dicarbonitrile: A Technical Guide
Spectroscopic Properties of Benzo[k]fluoranthene-7,12-dicarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Benzo[k]fluoranthene-7,12-dicarbonitrile. Due to the limited availability of direct experimental data for this specific derivative, this document presents a detailed analysis of the parent compound, Benzo[k]fluoranthene, and extrapolates the expected spectroscopic characteristics of the dicarbonitrile derivative based on established principles of physical organic chemistry and computational studies.
Introduction
Benzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest in materials science due to its unique electronic and photophysical properties. The introduction of electron-withdrawing groups, such as dicarbonitrile at the 7 and 12 positions, is a key strategy in molecular engineering to modulate these properties for specific applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The nitrile functionalization profoundly alters the electronic character of the benzo[k]fluoranthene core, influencing its absorption, emission, and electrochemical behavior.[1]
This guide summarizes the known spectroscopic data for the parent Benzo[k]fluoranthene and provides a theoretical framework for understanding the spectroscopic properties of Benzo[k]fluoranthene-7,12-dicarbonitrile.
Molecular Structure and Properties
The core structure is the non-alternant polycyclic aromatic hydrocarbon Benzo[k]fluoranthene (C₂₀H₁₂).[1] The dicarbonitrile derivative has the chemical formula C₂₂H₁₀N₂ and a molecular weight of 302.33 g/mol .[2]
| Property | Benzo[k]fluoranthene | Benzo[k]fluoranthene-7,12-dicarbonitrile |
| Chemical Formula | C₂₀H₁₂ | C₂₂H₁₀N₂ |
| Molecular Weight | 252.31 g/mol | 302.33 g/mol [2] |
| CAS Number | 207-08-9[3] | 72851-41-3[1] |
| Appearance | Pale yellow needles or crystals[4] | Not specified |
Spectroscopic Data
UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of Benzo[k]fluoranthene exhibits characteristic bands corresponding to π-π* electronic transitions. The introduction of the two electron-withdrawing cyano groups in Benzo[k]fluoranthene-7,12-dicarbonitrile is expected to cause a bathochromic (red) shift in the absorption maxima due to the lowering of the LUMO energy level.[1]
Table 1: UV-Visible Absorption Data
| Compound | Solvent | Absorption Maxima (λmax) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |
| Benzo[k]fluoranthene | DMF | 251, 282, 297, 387[5] | Not specified |
| Benzo[k]fluoranthene-7,12-dicarbonitrile | Not specified | Expected red-shift compared to parent compound[1] | Not specified |
Fluorescence Spectroscopy
Fluoranthene and its derivatives are known for their fluorescent properties.[1] The emission wavelength and quantum yield are sensitive to the molecular structure and the presence of substituents. The dicarbonitrile functionalization is anticipated to red-shift the fluorescence emission spectrum.
Table 2: Fluorescence Emission Data
| Compound | Solvent | Excitation Wavelength (λex) [nm] | Emission Maxima (λem) [nm] |
| Benzo[k]fluoranthene | DMF | 330 | ~435[6] |
| Benzo[k]fluoranthene-7,12-dicarbonitrile | Not specified | Not specified | Expected red-shift compared to parent compound[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹³C NMR Data for Benzo[k]fluoranthene
| Chemical Shift (δ) [ppm] |
| 139.3, 138.3, 131.5, 131.0, 130.0, 128.8, 128.4, 127.8, 127.3, 126.9, 124.5, 123.6, 121.1, 120.9 |
Note: Data from ChemicalBook for the parent compound.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For Benzo[k]fluoranthene-7,12-dicarbonitrile, a key diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2260 cm⁻¹. The spectrum of the parent Benzo[k]fluoranthene is characterized by C-H and C=C stretching and bending vibrations.
Table 4: Selected IR Bands for Benzo[k]fluoranthene
| Frequency (in Ar matrix) [cm⁻¹] | Relative Intensity |
| 743.6, 745.9 | 1 |
| 823.7 | 0.9 |
| 1451.4 | 0.84 |
| 773.6 | 0.8 |
| 883.5 | 0.54 |
Note: Data from a study by Hudgins and Sandford (1998).[8]
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of Benzo[k]fluoranthene-7,12-dicarbonitrile are not widely published. However, general methodologies for the analysis of such polycyclic aromatic compounds are well-established.
General Synthesis Outline
A plausible synthetic route to Benzo[k]fluoranthene-7,12-dicarbonitrile involves the dicyanation of a suitable Benzo[k]fluoranthene precursor. One suggested method is the two-step reduction of a 7,12-dicyano-BkF intermediate.[1]
Caption: A generalized workflow for the synthesis of Benzo[k]fluoranthene-7,12-dicarbonitrile.
Spectroscopic Analysis Workflow
The characterization of the synthesized compound would follow a standard spectroscopic analysis workflow.
Caption: Standard workflow for the spectroscopic characterization of the target compound.
Sample Preparation and Instrumentation
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UV-Vis Spectroscopy: Samples are typically dissolved in a suitable UV-grade solvent (e.g., dimethylformamide, chloroform) to a concentration of approximately 10⁻⁵ M. Spectra are recorded using a dual-beam UV-Vis spectrophotometer.
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Fluorescence Spectroscopy: Solutions are prepared similarly to UV-Vis analysis, often at a lower concentration (e.g., 10⁻⁶ M) to avoid inner filter effects. A spectrofluorometer is used to record excitation and emission spectra.
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NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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FTIR Spectroscopy: Samples can be analyzed as a solid (e.g., KBr pellet) or as a thin film. Spectra are recorded using a Fourier-transform infrared spectrometer.
Conclusion
While direct experimental spectroscopic data for Benzo[k]fluoranthene-7,12-dicarbonitrile is currently limited in the public domain, this technical guide provides a solid foundation for its study. The well-documented spectroscopic properties of the parent Benzo[k]fluoranthene, coupled with theoretical predictions, offer valuable insights into the expected characteristics of the dicarbonitrile derivative. The introduction of the cyano groups is predicted to significantly red-shift the UV-Vis absorption and fluorescence emission spectra, a property that can be leveraged in the design of novel organic electronic materials. Further experimental investigation is warranted to fully elucidate the spectroscopic properties of this promising compound.
References
- 1. Benzo[k]fluoranthene-7,12-dicarbonitrile | 72851-41-3 | Benchchem [benchchem.com]
- 2. Benzo[k]fluoranthene-7,12-dicarbonitrile [lgcstandards.com]
- 3. Benzo[k]fluoranthene [webbook.nist.gov]
- 4. Benzo(k)fluoranthene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzo[k]fluoranthene(207-08-9) 13C NMR [m.chemicalbook.com]
- 8. Benzo(k)fluoranthene Bands [astrochem.org]
